molecular formula C17H16O5 B6408164 2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid CAS No. 1261994-34-6

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid

Cat. No.: B6408164
CAS No.: 1261994-34-6
M. Wt: 300.30 g/mol
InChI Key: IWKRVNIIELWFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid is an organic compound that features both ethoxycarbonyl and methoxy functional groups attached to a benzoic acid core

Properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-3-22-17(20)12-6-4-11(5-7-12)14-9-8-13(21-2)10-15(14)16(18)19/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKRVNIIELWFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691409
Record name 4'-(Ethoxycarbonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-34-6
Record name 4'-(Ethoxycarbonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for esterification and methoxylation steps, and large-scale palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: 2-(4-Ethoxycarbonylphenyl)-5-hydroxybenzoic acid.

    Reduction: 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid.

    Substitution: 2-(4-Ethoxycarbonylphenyl)-5-methoxy-3-nitrobenzoic acid (nitration product).

Scientific Research Applications

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceuticals: Potential use in drug development due to its structural similarity to biologically active compounds.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In catalysis, it can coordinate with metal centers, facilitating the transfer of electrons and enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.

    4-Ethoxycarbonylbenzoic acid: Lacks the methoxy group, limiting its reactivity in electrophilic substitution reactions.

    2-Methoxybenzoic acid: Lacks the ethoxycarbonyl group, reducing its potential as an intermediate in complex syntheses.

Uniqueness

2-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.